![molecular formula C22H28F2N2O2S B12864269 N-[1-Benzhydryl-3-(1,1-difluoro-2-hydroxy-ethyl)azetidin-3-yl]-2-methyl-propane-2-sulfinamide](/img/structure/B12864269.png)
N-[1-Benzhydryl-3-(1,1-difluoro-2-hydroxy-ethyl)azetidin-3-yl]-2-methyl-propane-2-sulfinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-Benzhydryl-3-(1,1-difluoro-2-hydroxy-ethyl)azetidin-3-yl]-2-methyl-propane-2-sulfinamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzhydryl group, a difluoro-hydroxyethyl group, and an azetidine ring, making it a unique structure with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-Benzhydryl-3-(1,1-difluoro-2-hydroxy-ethyl)azetidin-3-yl]-2-methyl-propane-2-sulfinamide typically involves multiple steps, starting with the preparation of the azetidine ring. The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors under controlled conditions. The benzhydryl group is introduced via Friedel-Crafts alkylation, while the difluoro-hydroxyethyl group is added through nucleophilic substitution reactions using difluoroethanol as a reagent .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
N-[1-Benzhydryl-3-(1,1-difluoro-2-hydroxy-ethyl)azetidin-3-yl]-2-methyl-propane-2-sulfinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoro-hydroxyethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Difluoroethanol, alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[1-Benzhydryl-3-(1,1-difluoro-2-hydroxy-ethyl)azetidin-3-yl]-2-methyl-propane-2-sulfinamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-Benzhydryl-3-(1,1-difluoro-2-hydroxy-ethyl)azetidin-3-yl]-2-methyl-propane-2-sulfinamide involves its interaction with specific molecular targets. The benzhydryl group may facilitate binding to hydrophobic pockets in proteins, while the difluoro-hydroxyethyl group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Diphenhydramine: Shares the benzhydryl group but lacks the azetidine ring and difluoro-hydroxyethyl group.
Modafinil: Contains a sulfinamide group but has a different overall structure.
Fexofenadine: Similar in having a benzhydryl group but differs in other functional groups.
Uniqueness
N-[1-Benzhydryl-3-(1,1-difluoro-2-hydroxy-ethyl)azetidin-3-yl]-2-methyl-propane-2-sulfinamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the azetidine ring and difluoro-hydroxyethyl group sets it apart from other compounds with similar structures .
Properties
Molecular Formula |
C22H28F2N2O2S |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
N-[1-benzhydryl-3-(1,1-difluoro-2-hydroxyethyl)azetidin-3-yl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C22H28F2N2O2S/c1-20(2,3)29(28)25-21(22(23,24)16-27)14-26(15-21)19(17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-13,19,25,27H,14-16H2,1-3H3 |
InChI Key |
IKBOYXSDAVIRPK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)S(=O)NC1(CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3)C(CO)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


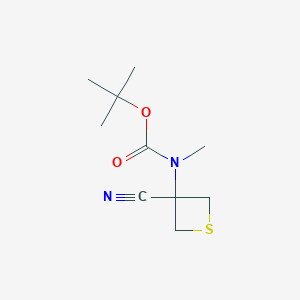
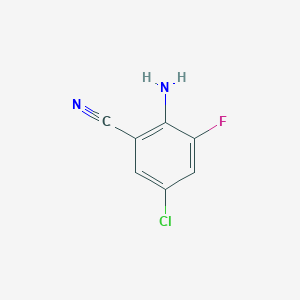
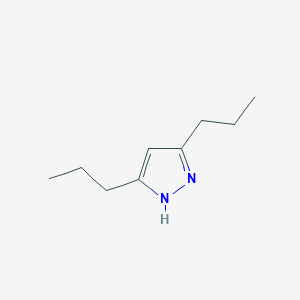
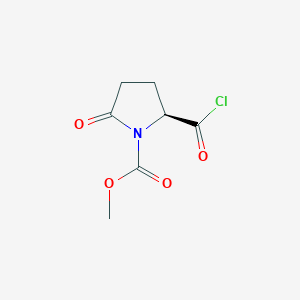

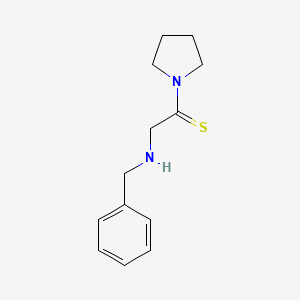
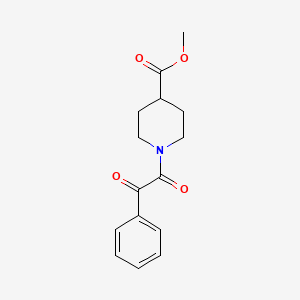
![2-(Difluoromethyl)benzo[d]oxazole-6-carboxamide](/img/structure/B12864236.png)

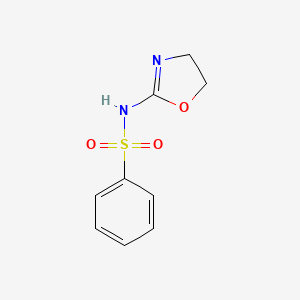

![2-phenyl-1,2-dihydrocyclopenta[c]pyrazol-3(6H)-one](/img/structure/B12864264.png)
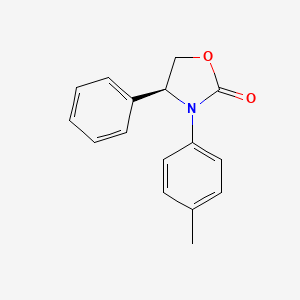
![4-((Trifluoromethyl)thio)benzo[d]oxazol-2-amine](/img/structure/B12864274.png)
